molecular formula C9H9F3O2 B1427380 2-Methyl-5-(trifluoromethoxy)anisole CAS No. 1261444-86-3

2-Methyl-5-(trifluoromethoxy)anisole

Cat. No. B1427380
M. Wt: 206.16 g/mol
InChI Key: XYFKOVVUHAFOSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-5-(trifluoromethoxy)anisole is a chemical compound with the molecular formula C9H9F3O2 and a molecular weight of 206.16 g/mol . It is not intended for human or veterinary use and is used for research purposes.


Molecular Structure Analysis

The InChI code for 2-Methyl-5-(trifluoromethoxy)anisole is 1S/C9H9F3O2/c1-6-3-4-7(5-8(6)13-2)14-9(10,11)12/h3-5H,1-2H3 . This code provides a specific representation of the molecule’s structure. For a detailed structural analysis, specialized software or tools that can interpret and visualize InChI codes may be required.


Physical And Chemical Properties Analysis

2-Methyl-5-(trifluoromethoxy)anisole is a clear liquid at ambient temperature . More specific physical and chemical properties, such as boiling point, melting point, and solubility, are not provided in the search results.

Scientific Research Applications

Electron-Withdrawing Properties

The trifluoromethoxy group, related to 2-Methyl-5-(trifluoromethoxy)anisole, has been identified as a superior electron-withdrawing group compared to methoxy and trifluoromethyl groups. This property enhances its ability to lower the basicity of arylmetal compounds even when positioned remotely, impacting the reactivity and stability of compounds in various chemical reactions (Castagnetti & Schlosser, 2002).

Catalytic Conversion and Hydrodeoxygenation

In the field of catalysis, 2-Methyl-5-(trifluoromethoxy)anisole analogs have been explored for their potential in the hydrodeoxygenation of anisole, a model compound for lignin derived from biomass. This process is crucial for converting lignin into valuable hydrocarbons and has been studied over various nickel-based catalysts for effective OCH3 removal, showcasing the role of these compounds in advancing biomass conversion technologies (Jin et al., 2014).

Rotational Spectroscopy and Molecular Structure

The study of derivatives of 2-Methyl-5-(trifluoromethoxy)anisole using rotational spectroscopy reveals intricate details about their molecular structure and internal dynamics. Such research provides valuable insights into the shapes and behavior of complexes formed with water, significantly contributing to our understanding of molecular interactions and the effects of halogenation on molecular properties (Gou et al., 2014).

Quantum Chemical Calculations and Thermodynamics

Quantum chemical calculations, including density functional theory (DFT), have been applied to study the molecular structure, vibrational assignments, and thermodynamic functions of compounds structurally related to 2-Methyl-5-(trifluoromethoxy)anisole. Such studies are pivotal for understanding the electronic structure, stability, and reactivity of these compounds, which can be applied in designing new materials and chemical reactions (Balachandran et al., 2015).

Photocatalytic Applications

Investigations into the TiO2-mediated photocatalytic degradation of anisole derivatives highlight the potential of 2-Methyl-5-(trifluoromethoxy)anisole-related compounds in environmental remediation. Such studies elucidate the mechanisms underlying photocatalytic reactions, paving the way for developing efficient photocatalysts for pollutant degradation and water purification (And & Jenks, 2000).

properties

IUPAC Name

2-methoxy-1-methyl-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O2/c1-6-3-4-7(5-8(6)13-2)14-9(10,11)12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYFKOVVUHAFOSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-(trifluoromethoxy)anisole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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